4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C27H27FN6O4S2 and its molecular weight is 582.67. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Metabolism in Drug Development
Research on compounds with similar structural features often includes studies on their metabolic pathways. For example, the metabolism of novel antidepressants has been investigated to identify the enzymes involved in their oxidative metabolism. Studies using human liver microsomes and recombinant enzymes help in understanding how these compounds are processed in the body, which is crucial for drug development and safety assessments (Hvenegaard et al., 2012).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Sulphonamide derivatives, including those with triazene moieties, have been studied for their carbonic anhydrase inhibitory effects. These effects are significant for developing treatments for conditions where the regulation of carbonic anhydrase is beneficial. The potency of these inhibitors against human isoforms hCA I and II suggests potential therapeutic applications (Bilginer et al., 2019).
Antimicrobial Activity
Compounds incorporating sulfonamide moieties have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in discovering new drugs to combat resistant strains of bacteria and fungi. The effectiveness of these compounds against a range of microbial species highlights their potential in addressing antibiotic resistance challenges (Ghorab et al., 2017).
Catalyst-Free Synthesis for Drug Discovery
Advancements in the synthesis of pharmacologically active molecules, such as the catalyst- and solvent-free synthesis of benzamide derivatives, are crucial for the development of more efficient and environmentally friendly drug discovery processes. Theoretical and crystallographic studies support the understanding of molecular structures and interactions, facilitating the design of new drugs (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O4S2/c1-18-5-4-6-21(15-18)30-25(35)17-39-27-32-31-24(34(27)22-11-9-20(28)10-12-22)16-29-26(36)19-7-13-23(14-8-19)40(37,38)33(2)3/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPWHIKBYKKYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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